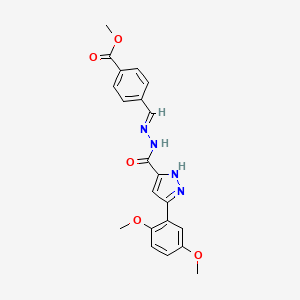![molecular formula C20H18N4O3 B11695839 N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11695839.png)
N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-3-nitrobenzohydrazide est un composé organique complexe appartenant à la classe des bases de Schiff. Les bases de Schiff se caractérisent par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N'-[(E)-(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-3-nitrobenzohydrazide implique généralement la réaction de condensation entre le 2,5-diméthyl-1-phényl-1H-pyrrole-3-carbaldéhyde et la 3-nitrobenzohydrazide. La réaction est généralement effectuée dans un solvant éthanolique sous reflux pendant plusieurs heures. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée, ainsi que la mise en œuvre de techniques de purification efficaces telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-3-nitrobenzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Principaux produits
Oxydation : Le principal produit est le dérivé nitro correspondant.
Réduction : Le principal produit est le dérivé amine correspondant.
Substitution : Les principaux produits dépendent des substituants introduits au cours de la réaction.
Applications de la recherche scientifique
N'-[(E)-(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-3-nitrobenzohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Science des matériaux : Le composé est exploré pour son utilisation dans le développement de semi-conducteurs organiques et de matériaux photovoltaïques.
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-3-nitrobenzohydrazide implique son interaction avec des cibles biologiques telles que les enzymes et les récepteurs. Le composé peut former des complexes stables avec des ions métalliques, ce qui peut améliorer son activité biologique. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, conduisant à des effets antimicrobiens ou anticancéreux.
Applications De Recherche Scientifique
N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N'-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
Unicité
N'-[(E)-(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-3-nitrobenzohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence à la fois d'un cycle pyrrole et d'un fragment nitrobenzohydrazide.
Propriétés
Formule moléculaire |
C20H18N4O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C20H18N4O3/c1-14-11-17(15(2)23(14)18-8-4-3-5-9-18)13-21-22-20(25)16-7-6-10-19(12-16)24(26)27/h3-13H,1-2H3,(H,22,25)/b21-13+ |
Clé InChI |
SEYAPTRPGUOMQI-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11695757.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11695767.png)
![3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695770.png)
![(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11695773.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11695789.png)
![2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11695797.png)

![methyl 4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11695803.png)
![Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11695810.png)

![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11695832.png)
